molecular formula C21H27N3O3 B5634770 9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5634770
M. Wt: 369.5 g/mol
InChI Key: MHIOCKARRHHLFU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been explored for their potential antihypertensive properties, with variations in substitution affecting their activity (Clark et al., 1983). Additionally, practical and divergent synthesis approaches for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones have been described, highlighting the flexibility in introducing different substituents (Yang et al., 2008).

Molecular Structure Analysis The structural characterization of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one through NMR spectroscopy provides insights into the molecular structure of similar spiro compounds, offering valuable information for the analysis of the title compound (Zhang et al., 2008).

Chemical Reactions and Properties The reactivity and properties of 1,9-diazaspiro[5.5]undecanes have been explored in the context of their potential in the treatment of various disorders, underlining their chemical versatility and potential for functionalization (Blanco‐Ania et al., 2017).

Physical Properties Analysis The synthesis and photophysical studies of diazaspiro compounds, including solvatochromic analysis and TDDFT calculations, reveal their unique photophysical properties and the impact of solvent polarity on their behavior, providing a basis for understanding the physical properties of the title compound (Aggarwal & Khurana, 2015).

Chemical Properties Analysis The synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs highlights the chemical properties and potential reactivity of diazaspiro compounds, illustrating the diverse chemical behavior and synthetic accessibility of such structures (Li et al., 2014).

properties

IUPAC Name

9-(1H-indole-5-carbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-27-13-12-24-15-21(6-4-19(24)25)7-10-23(11-8-21)20(26)17-2-3-18-16(14-17)5-9-22-18/h2-3,5,9,14,22H,4,6-8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIOCKARRHHLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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